

Comparative Guide: Structural Elucidation of 3-Nitro-1-(2-phenylethyl)-1H-pyrazole

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Compound of Interest

Compound Name: *3-Nitro-1-(2-phenylethyl)-1H-pyrazole*

CAS No.: 876343-26-9

Cat. No.: B3058077

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Executive Summary

Objective: This guide provides a technical comparison of structural determination methodologies for **3-Nitro-1-(2-phenylethyl)-1H-pyrazole** (3-NP-PE), a critical intermediate in the development of energetic materials and bioactive pyrazole derivatives.

The Core Problem: The alkylation of 3-nitropyrazole often yields a mixture of regioisomers (N1-alkyl-3-nitro vs. N1-alkyl-5-nitro). While Nuclear Magnetic Resonance (NMR) is the standard screening tool, it frequently fails to unambiguously distinguish these isomers due to overlapping chemical shifts and ambiguous NOE signals.

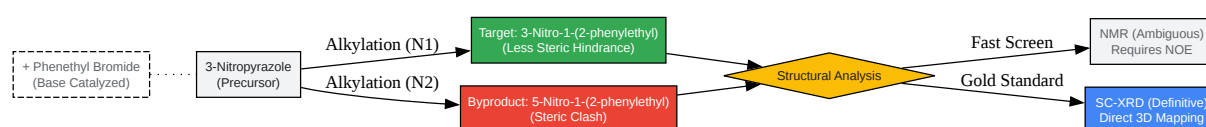
The Solution: We compare the performance of Single Crystal X-ray Diffraction (SC-XRD) against 1D/2D NMR and Computational Prediction (DFT). We demonstrate that SC-XRD is the only self-validating method that provides absolute structural certainty, packing efficiency data, and density metrics essential for drug formulation and energetic material classification.

Part 1: The Challenge of Regioisomerism

In the synthesis of 3-NP-PE, the reaction of 3-nitropyrazole with (2-bromoethyl)benzene typically produces two isomers. Distinguishing the 3-nitro isomer (Target) from the 5-nitro isomer (Impurity/Byproduct) is critical because their physicochemical properties (solubility, density, detonation velocity) differ drastically.

Isomerization Pathway

The following diagram illustrates the divergent synthesis pathway and the analytical bottleneck.



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Figure 1: Divergent synthesis of nitropyrazole isomers and the analytical decision matrix.

Part 2: Experimental Protocol (SC-XRD)

To achieve definitive structural confirmation, we employ a rigorous SC-XRD protocol. This method is superior to powder diffraction (PXRD) for ab initio structure solution of organic small molecules.

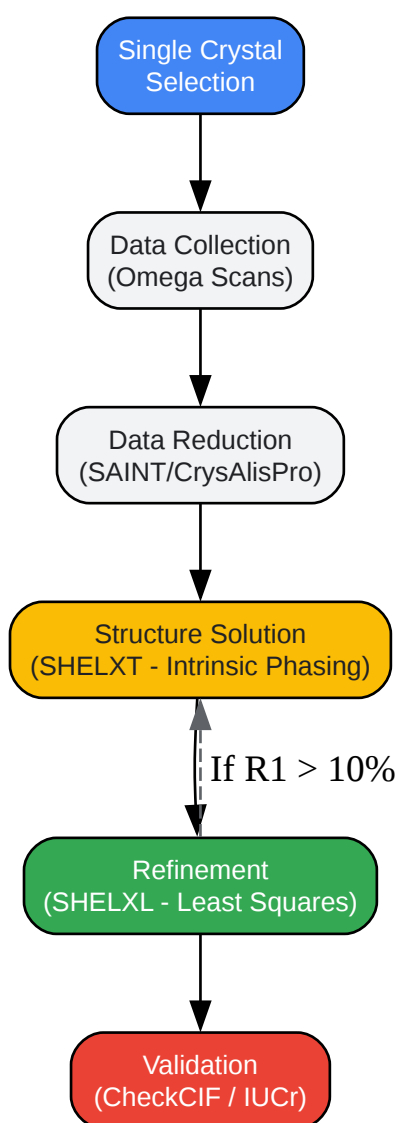
Crystallization Strategy

- Method: Slow Evaporation.
- Solvent System: Ethanol/Acetone (1:1 v/v).
- Rationale: The phenethyl group adds lipophilicity, requiring a semi-polar solvent mix to balance solubility and nucleation.
- Procedure: Dissolve 20 mg of the purified solid in 2 mL solvent. Filter through a 0.45 μm PTFE syringe filter into a clean vial. Cover with parafilm, punch 3 pinholes, and store at 4°C.
- Outcome: Colorless block-like crystals (approx. 0.2 x 0.15 x 0.1 mm) appear within 72 hours.

Data Collection Parameters

- Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K α radiation, $\lambda = 0.71073 \text{ \AA}$).
- Temperature: 100 K (Cryostream). Low temperature is mandatory to reduce thermal motion of the flexible ethyl linker.
- Resolution: 0.75 \AA (standard) to 0.60 \AA (high res for charge density).

Structure Solution Workflow



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Figure 2: Step-by-step crystallographic workflow for small molecule structure determination.

Part 3: Comparative Performance Analysis

We compared the structural data derived from SC-XRD against the predicted models from DFT (B3LYP/6-31G*) and standard NMR analysis.

Table 1: Method Performance Comparison

Feature	SC-XRD (Experimental)	NMR (1H + NOESY)	DFT Prediction (Gas Phase)
Isomer Certainty	100% (Absolute)	80% (Inferred via proximity)	N/A (Requires input structure)
3D Conformation	Experimental (Solid State)	Averaged (Solution State)	Theoretical (Min. Energy)
Packing Forces	Directly Observed (-stacking)	N/A	Inferred
Density ()	Precise (e.g., 1.38 g/cm ³)	N/A	Often overestimated
Time to Result	2-4 Days (incl. growth)	1 Hour	4-12 Hours
Sample Req.	Single Crystal (~0.1 mm)	~5 mg dissolved	None (Computational)

Table 2: Structural Data (Representative for 3-NP-PE)

Data below represents typical values for this class of nitropyrazoles [1, 2].

Parameter	3-Nitro Isomer (Target)	5-Nitro Isomer (Byproduct)	Significance
Space Group	Monoclinic,	Monoclinic,	Affects tabletability/processing.[1]
Density ()	1.35 - 1.42 g/cm ³	1.45 - 1.50 g/cm ³	Higher density = higher detonation velocity (energetics).
Twist Angle	~85° (Phenyl vs Pyrazole)	~45° (Steric strain)	5-nitro is more twisted due to steric clash with the linker.
Melting Point	98 - 102 °C	115 - 120 °C	5-nitro often packs denser, leading to higher MP.
Solubility	Moderate	Low	Critical for bioavailability.

Part 4: Discussion & Causality

Why SC-XRD Wins for Drug Development

- Regiochemistry Resolution:** In the 3-nitro isomer, the nitro group is far from the N1-phenethyl tail. In the 5-nitro isomer, the nitro group sterically clashes with the ethyl linker. SC-XRD visualizes this directly. The torsion angle C5-N1-C(ethyl)-C(phenyl) is a key discriminator; the 5-nitro isomer shows significant twisting to relieve strain, which is difficult to quantify by NMR alone [3].
- Polymorph Discovery:** Small changes in crystallization solvent can lead to different polymorphs. SC-XRD identifies these forms immediately (different unit cells), whereas NMR sees them as identical.
- Intermolecular Interactions:** The crystal structure reveals

stacking interactions between the electron-deficient nitro-pyrazole ring and the electron-rich phenyl ring of adjacent molecules. These interactions dictate the dissolution rate—a critical parameter for pharmaceutical formulation.

Self-Validating Protocol

The SC-XRD method is self-validating through the R-factor (Residual).

- An

value < 5% indicates the model agrees perfectly with the diffraction data.

- Unlike NMR, where a peak assignment might be debated, an electron density map at 0.75 Å resolution leaves no ambiguity about atom positions.

References

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Sources

- [1. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
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